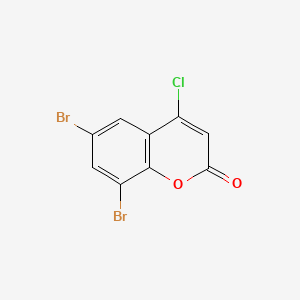![molecular formula C8H6BrNO2S B15334253 5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide can be achieved through multi-step reactions. One common method involves the use of acetic acid, acetic acid anhydride, and aqueous hydrogen peroxide in the initial step, followed by treatment with ethanol, aqueous hydrochloric acid, and tin(II) chloride . Another method involves the use of 3-chloro-benzenecarboperoxoic acid in dichloromethane at 20°C, followed by reduction with iron and ammonium chloride in ethanol and water .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-step reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Electrochemical methods have also been explored for the synthesis of benzothiophene derivatives, offering a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromo substituent to other functional groups.
Substitution: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and iron are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the benzothiophene ring .
Scientific Research Applications
5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial metabolism . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
3-Bromothianaphthene: Another brominated benzothiophene derivative with similar reactivity.
5-Bromobenzo[b]thiophene: A closely related compound with a bromo substituent but lacking the amino group.
Uniqueness
The combination of these functional groups allows for a wider range of chemical modifications and biological activities compared to similar compounds .
Properties
Molecular Formula |
C8H6BrNO2S |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
3-bromo-1,1-dioxo-1-benzothiophen-5-amine |
InChI |
InChI=1S/C8H6BrNO2S/c9-7-4-13(11,12)8-2-1-5(10)3-6(7)8/h1-4H,10H2 |
InChI Key |
DERAROPMTGMQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CS2(=O)=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


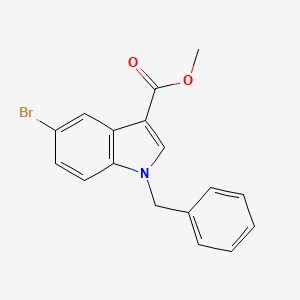

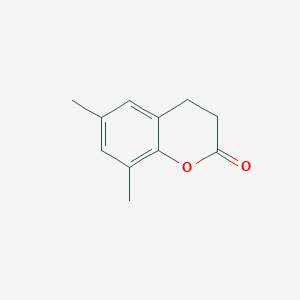
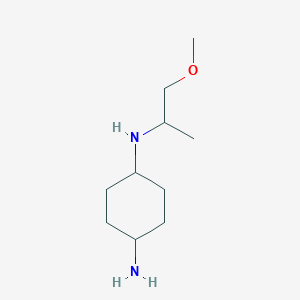
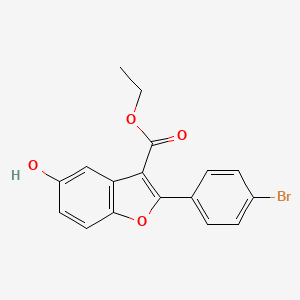

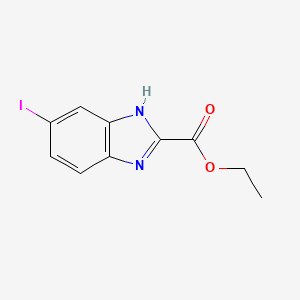
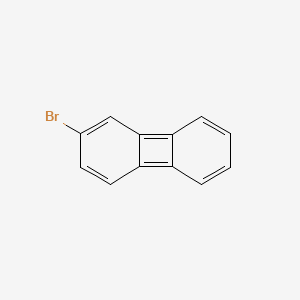
![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
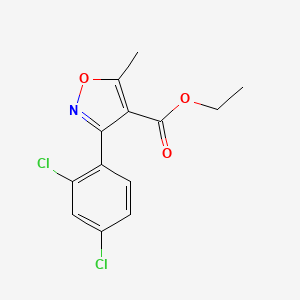
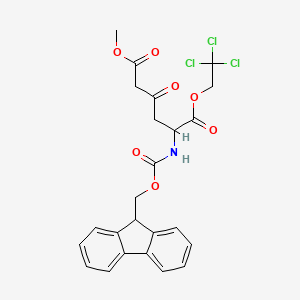
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)
